molecular formula C26H16N4O4 B477295 2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone CAS No. 34151-50-3

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone

Cat. No.: B477295
CAS No.: 34151-50-3
M. Wt: 448.4g/mol
InChI Key: HUJLHRODTSXIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone is a versatile chemical compound known for its intriguing properties.

Scientific Research Applications

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone has a wide range of scientific research applications:

    Chemistry: Used in the study of electronic properties and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in catalysis and material science for the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone typically involves the reaction of naphthalenediimide derivatives with pyridyl conjugated triazole. The reaction conditions often include the use of various analytical and spectroscopic techniques to ensure the proper formation of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial in monitoring the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stable anion radicals.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions involving pyridyl groups are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different electronic and photophysical properties .

Mechanism of Action

The mechanism of action of 2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone involves its interaction with molecular targets and pathways. . The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(3-methylphenyl)-4,9-di(3-toluidino)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone
  • 2,7-Di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone

Uniqueness

2,7-Bis-pyridin-3-ylmethyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone is unique due to its specific electronic properties and the ability to form stable anion radicals. This makes it particularly valuable in applications requiring precise control of electronic characteristics, such as in catalysis and material science .

Properties

IUPAC Name

6,13-bis(pyridin-3-ylmethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O4/c31-23-17-5-7-19-22-20(26(34)30(25(19)33)14-16-4-2-10-28-12-16)8-6-18(21(17)22)24(32)29(23)13-15-3-1-9-27-11-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLHRODTSXIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6=CN=CC=C6)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34151-50-3
Record name 6,13-bis[(pyridin-3-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.